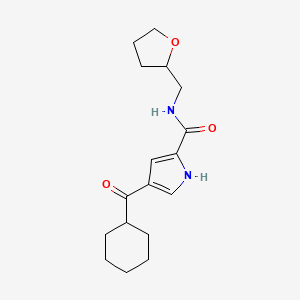
4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, otherwise known as CTP-4, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to have a wide range of biochemical and physiological effects, which makes it a valuable tool for researchers.
Aplicaciones Científicas De Investigación
CTP-4 has been studied for its potential applications in a variety of scientific research fields. It is a useful tool for investigating the effects of drugs on the central nervous system, as it has been found to have an inhibitory effect on the release of neurotransmitters. It has also been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, CTP-4 has been studied for its potential applications in the study of inflammation, as it has been found to modulate the production of inflammatory mediators.
Mecanismo De Acción
CTP-4 is thought to act on the central nervous system by modulating the release of neurotransmitters. Specifically, it has been found to inhibit the release of glutamate, a major excitatory neurotransmitter. It is thought to do this by binding to the glutamate receptor and inhibiting its activity. Additionally, CTP-4 has been found to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, which may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
CTP-4 has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters, which can affect brain function. Additionally, it has been found to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, which can reduce inflammation. Furthermore, CTP-4 has been found to inhibit the growth of certain types of cancer cells, suggesting that it may have potential anti-cancer applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTP-4 is a useful tool for researchers due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize and is relatively stable, which makes it ideal for lab experiments. Additionally, CTP-4 can be used to investigate the effects of drugs on the central nervous system, as well as its potential as an anti-cancer agent. However, CTP-4 is not without its limitations. It has been found to be toxic in high doses, and its effects on the body have not been thoroughly studied.
Direcciones Futuras
CTP-4 has a wide range of potential applications in the scientific research field, and there are a number of future directions that can be explored. For example, further research can be done to investigate the effects of CTP-4 on the central nervous system, as well as its potential as an anti-cancer agent. Additionally, further research can be done to investigate the effects of CTP-4 on inflammation, as well as its potential applications in the treatment of inflammatory diseases. Additionally, further research can be done to determine the optimal dosage of CTP-4 for lab experiments, as well as to investigate its long-term safety and efficacy.
Métodos De Síntesis
CTP-4 can be synthesized through a series of chemical reactions. The first step is to react cyclohexylcarbonyl chloride with tetrahydro-2-furanylmethyl amine in the presence of potassium carbonate to form 4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide. The reaction is conducted in a solvent such as dimethylformamide (DMF) at room temperature. The product is then purified by column chromatography and recrystallized from ethanol.
Propiedades
IUPAC Name |
4-(cyclohexanecarbonyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(12-5-2-1-3-6-12)13-9-15(18-10-13)17(21)19-11-14-7-4-8-22-14/h9-10,12,14,18H,1-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLSOVTUXBNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(cyclohexylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

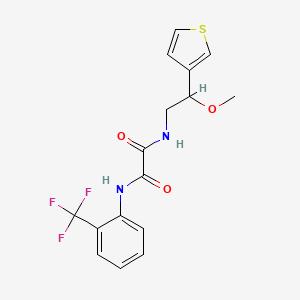
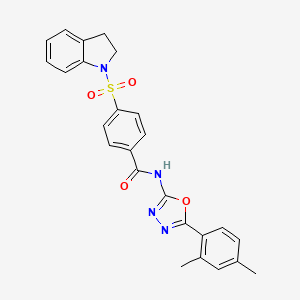
![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2623648.png)
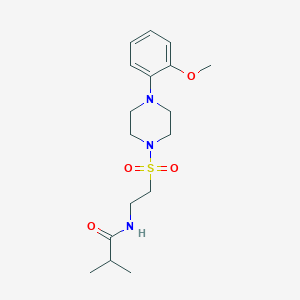

![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2623651.png)
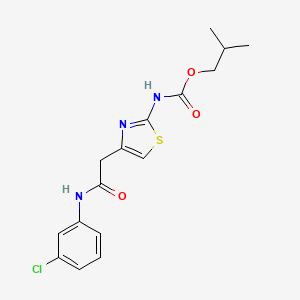
![3-chloro-N-[3-[(3-chlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2623655.png)
![2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2623656.png)
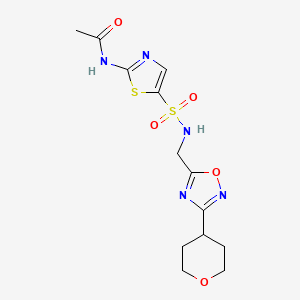
![2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2623662.png)
![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride](/img/structure/B2623663.png)

